molecular formula C21H12ClFN2O4 B4570540 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4570540
M. Wt: 410.8 g/mol
InChI Key: MMNKIFZIRNVBDC-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H12ClFN2O4 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0469627 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide have been synthesized and evaluated for their biological activities, including anti-inflammatory and cytotoxic effects. For instance, derivatives of benzoxazole have been reported to exhibit significant anti-inflammatory activity and cytotoxic activity against certain cell lines, showcasing the therapeutic potential of these compounds (Thakral et al., 2022).

Antimicrobial and Antifungal Applications

Research has also focused on the antimicrobial and antifungal potentials of benzoxazole derivatives. Novel compounds have been synthesized and shown to possess broad-spectrum antimicrobial activity, indicating their usefulness in developing new antimicrobial agents (Limban et al., 2011). These studies are crucial in the search for new treatments for infections resistant to existing antibiotics.

Photophysical Properties

The photophysical properties of benzoxazole derivatives have been explored for their applications in materials science, including liquid crystals and fluorescent probes. These studies reveal how modifications to the molecular structure of benzoxazole derivatives can influence their liquid crystal properties and fluorescence, offering insights into the design of materials with specific optical properties (Hu et al., 2015).

Liquid Crystal Technology

Benzoxazole derivatives have been studied for their potential applications in liquid crystal technology. The introduction of various substituents has been found to affect the mesomorphic properties of these compounds, indicating their utility in the development of liquid crystal displays and other optical devices (Hu et al., 2014).

Solvatochromic Probes

Solvatochromic probes based on benzoxazole derivatives have been synthesized to study the polarity of microenvironments, particularly in biophysical research. These compounds can provide valuable information about the local environment within biological systems, aiding in the understanding of molecular interactions (Guzow et al., 2013).

Properties

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClFN2O4/c22-15-8-12(23)2-4-14(15)21-25-16-9-13(3-6-17(16)29-21)24-20(26)11-1-5-18-19(7-11)28-10-27-18/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNKIFZIRNVBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.